molecular formula C22H23ClN6O5 B13745510 Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)- CAS No. 29649-47-6

Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-

Cat. No.: B13745510
CAS No.: 29649-47-6
M. Wt: 486.9 g/mol
InChI Key: UDGFRBMYHZURLH-UHFFFAOYSA-N
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Description

“Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-” is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-” typically involves the following steps:

    Diazotization: The starting material, 2-chloro-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as N-(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamine, under basic conditions to form the azo compound.

    Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for diazotization and coupling reactions.
  • Efficient separation and purification techniques, such as crystallization and chromatography.
  • Quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield amines, which may have different properties and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Various oxidized derivatives of the azo compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Dyes and Pigments: The compound’s vivid color makes it suitable for use in dyes and pigments for textiles, inks, and plastics.

    Analytical Chemistry: It can be used as a reagent in analytical techniques to detect and quantify various substances.

Biology

    Biological Staining: The compound may be used in biological staining to visualize cells and tissues under a microscope.

Medicine

Industry

    Materials Science: Used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of “Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-” depends on its specific application

    Binding to Proteins: The compound may bind to specific proteins, altering their function and activity.

    Interference with Cellular Processes: It may interfere with cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-aminophenyl): A similar azo compound with different substituents.

    Acetamide, N-(2-((2-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl): Another azo compound with a different substitution pattern.

Properties

CAS No.

29649-47-6

Molecular Formula

C22H23ClN6O5

Molecular Weight

486.9 g/mol

IUPAC Name

N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide

InChI

InChI=1S/C22H23ClN6O5/c1-3-27(10-11-28-21(31)8-9-22(28)32)15-4-7-19(20(13-15)24-14(2)30)26-25-18-6-5-16(29(33)34)12-17(18)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,30)

InChI Key

UDGFRBMYHZURLH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)NC(=O)C

Origin of Product

United States

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